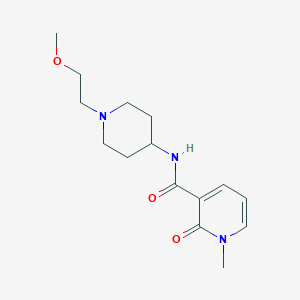

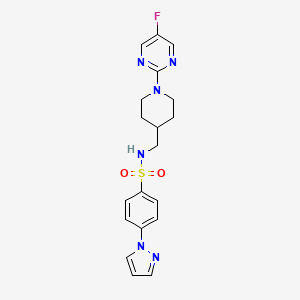

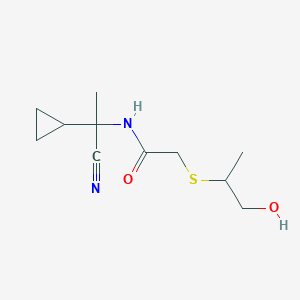

![molecular formula C17H21N3O2 B2820258 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide CAS No. 941965-50-0](/img/structure/B2820258.png)

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one class of compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]pyrimidin-4-one core structure . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety can chelate the Mg2+ ion .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) detailed the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

Another research by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential. The study found that synthesized compounds showed significant activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Kinetic and Mechanistic Investigations

Fawzy and Shaaban (2014) conducted kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate, revealing insights into the mechanistic pathways and the effect of substituents on reaction rates. This study contributes to understanding the chemical behavior of pyrimidine derivatives in oxidative conditions (Fawzy & Shaaban, 2014).

Antioxidant Activities

Mohamed and El-Sayed (2019) investigated the antioxidant activity of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives, identifying some compounds with promising activities. This suggests potential applications in designing antioxidant agents (Mohamed & El-Sayed, 2019).

Gastroprotective Activity

Hermecz et al. (1992) evaluated the cytoprotective effect of various 4H-pyrido[1,2-a]pyrimidin-4-one derivatives against acidified ethanol-induced mucosal lesions in rats, identifying compounds with significant gastroprotective effects. This highlights the potential therapeutic applications of such derivatives (Hermecz et al., 1992).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11-7-6-10-20-15(11)18-12(2)14(17(20)22)19-16(21)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAYIBPIIKVRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)

![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)

![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)

![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)